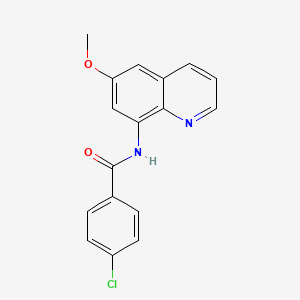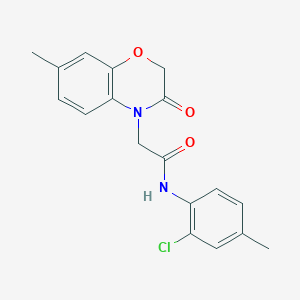![molecular formula C23H23FN2O6S B12493427 N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493427.png)
N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of methoxy groups on the aromatic ring.
Sulfonylation: Addition of the sulfonyl group to the aromatic ring.
Amidation: Formation of the glycinamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution Reagents: Halogens (Cl~2~, Br2), nitric acid (HNO~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2,4-dimethoxyphenyl)-4-{[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl}-3-hydroxy-2-naphthamide
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features enable diverse applications and make it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H23FN2O6S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C23H23FN2O6S/c1-30-18-8-6-17(7-9-18)26(33(28,29)20-11-4-16(24)5-12-20)15-23(27)25-21-14-19(31-2)10-13-22(21)32-3/h4-14H,15H2,1-3H3,(H,25,27) |
InChI Key |
WPMHBUBVZBJNHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12493350.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B12493353.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12493357.png)
![4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12493358.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12493367.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B12493372.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12493382.png)
![Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12493398.png)
![4-tert-butyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12493405.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493414.png)
![3'-(2,3-dimethylphenyl)-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B12493420.png)
![Ethyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493424.png)


